molecular formula C15H15N3O3S3 B14962049 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate

2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate

Katalognummer: B14962049
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: NYOYTWKLWXHCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate is a complex organic compound that features a unique combination of functional groups, including a benzothiazinone moiety, a morpholine ring, and a carbodithioate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzothiazinone intermediate with morpholine in the presence of a suitable catalyst.

    Formation of the Carbodithioate Ester: The final step involves the reaction of the morpholine-substituted benzothiazinone with carbon disulfide and an appropriate alkylating agent to form the carbodithioate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiazinone core.

    Hydrolysis: The carbodithioate ester can be hydrolyzed to form the corresponding thiol and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbodithioate ester.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest that it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of novel antimicrobial or anticancer agents.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional group diversity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The benzothiazinone moiety may bind to enzyme active sites, while the morpholine ring and carbodithioate ester could facilitate interactions with other biomolecules. These interactions may lead to the inhibition of enzyme activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate: shares similarities with other benzothiazinone derivatives and morpholine-containing compounds.

    2-oxo-2-phenyl-ethyl morpholine-4-carbodithioate: This compound has a similar structure but with a phenyl group instead of the benzothiazinone moiety.

    2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl sulfanyl acetic acid: This compound features a sulfanyl acetic acid group instead of the morpholine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzothiazinone moiety, morpholine ring, and carbodithioate ester in a single molecule makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H15N3O3S3

Molekulargewicht

381.5 g/mol

IUPAC-Name

[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C15H15N3O3S3/c19-12(9-23-15(22)18-5-7-21-8-6-18)16-14-17-13(20)10-3-1-2-4-11(10)24-14/h1-4H,5-9H2,(H,16,17,19,20)

InChI-Schlüssel

NYOYTWKLWXHCEJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=S)SCC(=O)NC2=NC(=O)C3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.